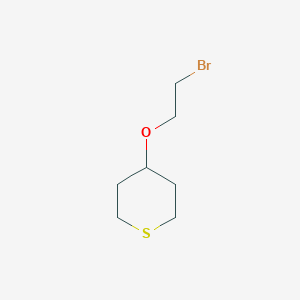

4-(2-Bromoethoxy)thiane

Description

4-(2-Bromoethoxy)thiane is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a 2-bromoethoxy group. The bromoethoxy moiety (-OCH₂CH₂Br) introduces a reactive alkyl bromide site, making the compound a versatile intermediate in organic synthesis. This structure is particularly valuable for nucleophilic substitution reactions, where the bromine atom acts as a leaving group, enabling the introduction of diverse functional groups .

The compound is marketed as a building block for complex molecule synthesis, emphasizing its utility in pharmaceuticals and materials science .

Properties

IUPAC Name |

4-(2-bromoethoxy)thiane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrOS/c8-3-4-9-7-1-5-10-6-2-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJLIXOZUSEUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)thiane typically involves the reaction of thiane with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethoxy)thiane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The thiane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used to oxidize the thiane ring.

Major Products Formed:

Substitution Reactions: Products include various substituted thiane derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

4-(2-Bromoethoxy)thiane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)thiane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogues

Reactivity and Electronic Effects

- Bromoethoxy Group Reactivity : The C-Br bond length in 4-(2-bromoethoxy)-2-hydroxybenzaldehyde is 1.951 Å , consistent with typical C-Br bonds, ensuring reliable leaving-group behavior. This parallels this compound, where bromine facilitates substitutions (e.g., with amines or thiols) to generate ethers or sulfides .

- Thiane vs. Thiane Dioxide : The sulfone derivative (1,1-dioxide) exhibits stronger electron-withdrawing effects due to sulfonyl groups, altering its reactivity compared to the parent thiane. For instance, sulfones are less nucleophilic but more stable under oxidative conditions .

Hydrogen Bonding and Crystallography

- 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde forms an intramolecular hydrogen bond (O3–H3⋯O2, 2.611 Å), influencing its crystal packing . In contrast, this compound lacks hydroxyl groups, likely resulting in weaker intermolecular interactions and distinct solid-state properties.

Biological Activity

4-(2-Bromoethoxy)thiane is a chemical compound with the molecular formula C7H13BrOS and a molecular weight of 225.15 g/mol. Its unique structure, characterized by the presence of a bromine atom, grants it distinctive reactivity and biological activity compared to its halogenated analogs. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of thiane with 2-bromoethanol in the presence of a base like potassium carbonate and a solvent such as acetone. The reaction conditions are crucial for achieving high yield and purity, especially in industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H13BrOS |

| Molecular Weight | 225.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | QPJLIXOZUSEUCS-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The bromine atom is believed to enhance its interaction with biological targets, leading to various therapeutic effects.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The mechanism involves the disruption of bacterial cell membranes and inhibition of enzyme activities essential for bacterial growth.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of this compound. It appears to inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Study: Cancer Cell Line Testing

In vitro studies using human cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction alters the structure and function of these biomolecules, leading to inhibition of critical cellular processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds such as:

- 4-(2-Chloroethoxy)thiane

- 4-(2-Iodoethoxy)thiane

- 4-(2-Fluoroethoxy)thiane

These analogs exhibit varying degrees of biological activity, primarily influenced by the type and position of halogen substituents. The presence of bromine in this compound enhances its reactivity and biological interactions more effectively than chlorine or iodine counterparts.

Table 2: Comparative Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-(2-Chloroethoxy)thiane | Moderate | Low |

| 4-(2-Iodoethoxy)thiane | Low | Moderate |

| 4-(2-Fluoroethoxy)thiane | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.